

4-chlorophenylacetonitrile structural information

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Compound of Interest

Compound Name: 4-Chlorobenzyl cyanide

Cat. No.: B122390

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An In-depth Technical Guide on the Structural Information of 4-Chlorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the structural, physicochemical, and spectroscopic properties of 4-chlorophenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document includes detailed data on the compound's properties, experimental protocols for its synthesis, and key reaction pathways. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

4-Chlorophenylacetonitrile, also known as p-chlorobenzyl cyanide, is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides. It is a chlorinated derivative of benzyl cyanide.

Identifiers and Molecular Details

The fundamental identifiers and structural details of 4-chlorophenylacetonitrile are summarized below.

Identifier	Value
Chemical Formula	C ₈ H ₆ ClN
Molecular Weight	151.59 g/mol
CAS Number	140-53-4
EC Number	205-418-9
InChI	1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
InChIKey	IVYMIRMKXZAHRV-UHFFFAOYSA-N
SMILES	<chem>C1=CC(=CC=C1CC#N)Cl</chem>
Synonyms	p-Chlorobenzyl cyanide, 4-Chlorobenzyl cyanide, (p-Chlorophenyl)acetonitrile

Physicochemical Data

The physical and chemical properties of 4-chlorophenylacetonitrile are critical for its handling, storage, and application in synthesis.

Property	Value
Appearance	Colorless to light yellow solid or clear colorless to yellowish liquid after melting.
Melting Point	25–28 °C (77–82 °F; 298–301 K)
Boiling Point	265–267 °C (509–513 °F; 538–540 K) at 760 mmHg.
Density	1.19 g/cm ³ at 20 °C.
Flash Point	133 °C (271.4 °F) - closed cup.
Vapor Pressure	0.00887 mmHg at 25°C.
Water Solubility	0.3 g/L. Insoluble.
Refractive Index	1.549 at 20 °C.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of 4-chlorophenylacetonitrile.

- ^1H NMR (Proton NMR): Spectra available for 4-chlorophenylacetonitrile can be found in various databases.
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitrile group ($\text{C}\equiv\text{N}$) and the aromatic ring.
- Mass Spectrometry (MS): Mass spectral data, typically obtained via GC-MS, is available and shows the molecular ion peak corresponding to its molecular weight.

Synthesis and Experimental Protocols

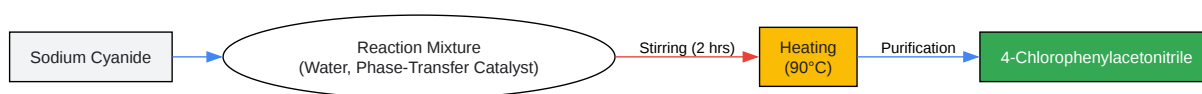
Synthesis of 4-Chlorophenylacetonitrile

4-chlorophenylacetonitrile is typically synthesized via the reaction of p-chlorobenzyl chloride with sodium cyanide.

Experimental Protocol:

- **Reaction Setup:** In a multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of a phase-transfer catalyst such as tributylbenzylammonium chloride, and 660 mL of water are combined.
- **Heating:** The mixture is heated to 90 °C.
- **Addition of Reactant:** At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over a period of one hour.
- **Reaction:** The mixture is stirred for an additional 2 hours at the same temperature.

- Workup: After cooling to approximately 35 °C, the organic phase is separated.
- Purification: The separated organic phase is washed with water and then purified by fractional distillation over a short column to yield 4-chlorophenylacetonitrile.



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Caption: Synthesis workflow for 4-chlorophenylacetonitrile.

Key Reactions and Signaling Pathways

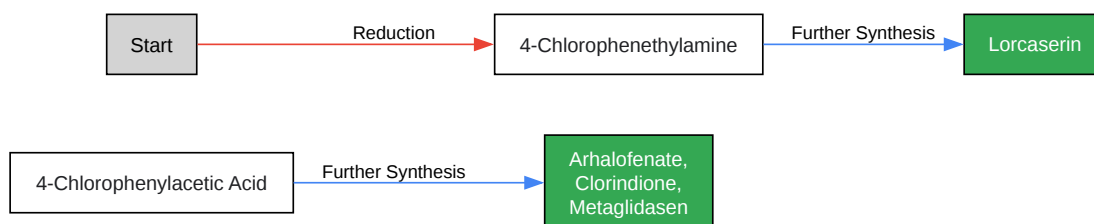
4-chlorophenylacetonitrile is a versatile precursor for a variety of important molecules in the pharmaceutical industry.

Hydrolysis to 4-Chlorophenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-chlorophenylacetic acid. This reaction is a key step in the synthesis of drugs like arhalofenate, clorindione, and metaglidasen.

Reduction to 4-Chlorophenethylamine

Reduction of the nitrile group yields 4-chlorophenethylamine. This amine is a building block for the synthesis of pharmaceuticals such as lorcaserin.



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Caption: Key reaction pathways of 4-chlorophenylacetonitrile.

Safety and Handling

4-Chlorophenylacetonitrile is classified as a toxic substance and requires careful handling.

- **Toxicity:** It is toxic if ingested, inhaled, or absorbed through the skin. The oral LD50 in rats is 50 mg/kg.
- **Irritation:** It is irritating to the eyes, respiratory system, and skin.
- **Handling Precautions:** Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.
- **Storage:** Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Applications

Beyond its role as a synthetic intermediate, 4-chlorophenylacetonitrile has been utilized in the development of:

- **Pharmaceuticals:** Including arhalofenate, chlorphenamine, clonitazene, dazadrol, lorcaserin, metaglidasen, pyrimethamine, and sibutramine.

- Pesticides: It is a precursor for the synthesis of fenvalerate.
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